molecular formula C19H30ClNO B12425024 Procyclidine-d11 (hydrochloride)

Procyclidine-d11 (hydrochloride)

Cat. No.: B12425024
M. Wt: 334.0 g/mol
InChI Key: ZFSPFXJSEHCTTR-YSVDEZPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Procyclidine-d11 (hydrochloride) follows a similar pathway to that of procyclidine hydrochloride. The process begins with the preparation of 3-(1-pyrrolidino)propiophenone, which is then reacted with phenylmagnesium bromide. The resulting carbinol undergoes catalytic hydrogenation, which can be controlled to reduce only one aromatic ring . The deuterated form involves the incorporation of deuterium atoms at specific positions, typically achieved through the use of deuterated reagents and solvents during the synthesis .

Industrial Production Methods

Industrial production of Procyclidine-d11 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired deuterated compound .

Chemical Reactions Analysis

Types of Reactions

Procyclidine-d11 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

  • Benzatropine
  • Biperiden
  • Cycrimine

Comparison

Procyclidine-d11 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in analytical and pharmacokinetic studies compared to its non-deuterated counterparts .

Properties

Molecular Formula

C19H30ClNO

Molecular Weight

334.0 g/mol

IUPAC Name

1-(2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl)-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H/i2D2,5D2,6D2,11D2,12D2;

InChI Key

ZFSPFXJSEHCTTR-YSVDEZPHSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])C(CCN2CCCC2)(C3=CC=CC=C3)O)[2H].Cl

Canonical SMILES

C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.